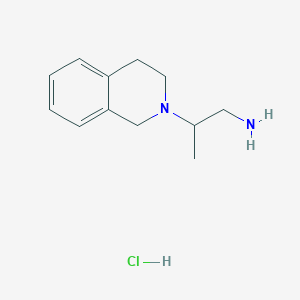
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride, often referred to as DPIH, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound features a dihydroisoquinoline core structure, which is associated with various pharmacological effects. This article reviews the biological activity of DPIH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1170257-73-4
- Molecular Formula : C12H19ClN2
- Molecular Weight : 226.75 g/mol
DPIH's biological activity is primarily attributed to its interaction with neurotransmitter systems. The dihydroisoquinoline structure suggests potential interactions with dopamine receptors, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, compounds with similar structures have shown neuroprotective effects and may modulate pathways involved in neuroinflammation and apoptosis.
Neuroprotective Effects
Research indicates that DPIH may exhibit neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that DPIH could be beneficial in treating conditions like Parkinson's disease.
Antitumor Activity
A study highlighted the potential of related compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. One derivative showed an IC50 value of 8.5 nM against PRMT5 and demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM), indicating that DPIH and its analogs could serve as promising candidates in cancer therapy .
Antioxidant Properties
DPIH has also been evaluated for its antioxidant capabilities. Compounds with similar dihydroisoquinoline structures typically exhibit significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in many neurodegenerative diseases .
Table 1: Summary of Biological Activities of DPIH and Related Compounds
| Activity Type | Compound/Reference | IC50/GI50/Other Values | Comments |
|---|---|---|---|
| Neuroprotection | DPIH (hypothetical) | Not specified | Potential interaction with dopamine receptors |
| Antitumor Activity | Compound 46 (related to DPIH) | IC50 = 8.5 nM | Selective PRMT5 inhibition |
| Antioxidant Activity | Various dihydroisoquinoline derivatives | Significant | Protects against oxidative stress |
Case Study: PRMT5 Inhibition
In a study focused on PRMT5 inhibitors, a derivative of DPIH demonstrated potent inhibition with an IC50 comparable to established inhibitors in clinical trials. This highlights the potential for DPIH derivatives in oncological applications .
Future Directions
Further research is necessary to elucidate the specific mechanisms through which DPIH exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for understanding its therapeutic potential fully.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECPHKHNAPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















